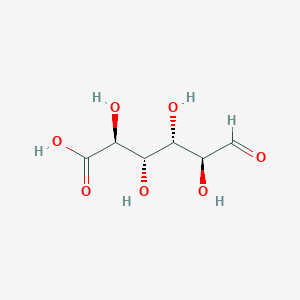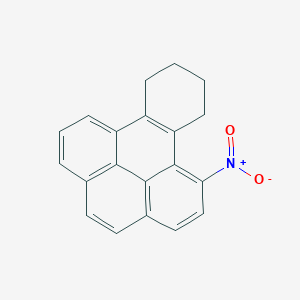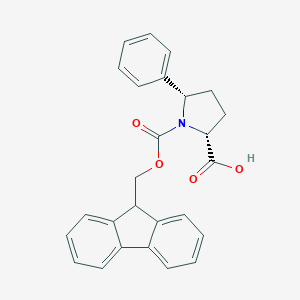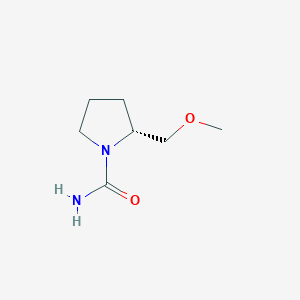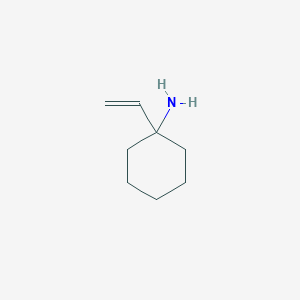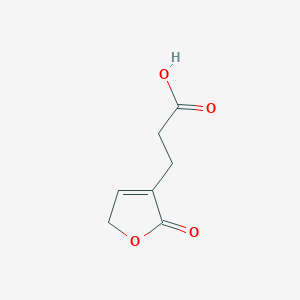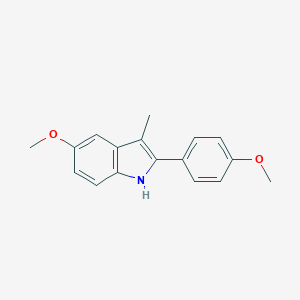
2-(4-甲氧基苯基)-3-甲基-5-甲氧基吲哚
描述
Synthesis Analysis
The synthesis of compounds related to 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole often involves modifications at positions C-4 to C-7 with different moieties such as chloro, methyl, or methoxy. These compounds have shown to target tubulin at the colchicine binding site, leading to apoptotic cell death in biological evaluations (Romagnoli et al., 2008). Additionally, the synthesis of 5-methoxyindole from 5-methoxy-2-oxindole highlights the rearrangement processes in acidic solutions to achieve the desired indole derivatives (Sakamoto et al., 1988).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole is characterized by specific orientations and bonding. For instance, in one isoindole compound, the methoxyphenyl ring is oriented at a slight angle to the thiazole ring, showcasing the significance of molecular orientation and interactions in the crystal via C—H⋯O and weak π–π interactions (Saravanan et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of this class of compounds involve interactions with biological targets such as tubulin, affecting microtubule assembly. Methoxy-substituted 3-formyl-2-phenylindoles, for example, inhibit tubulin polymerization, demonstrating the compounds' interactions with cellular structures and their potential as cytostatic agents (Gastpar et al., 1998).
Physical Properties Analysis
The physical properties, including stability and fluorescence, of related compounds are significant for their application in various fields. For instance, 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, showcases strong fluorescence and stability under various conditions, making it an interesting subject for biomedical analysis (Hirano et al., 2004).
科学研究应用
吲哚-2-乙酸甲酯甲基 5-甲氧基吲哚-2-乙酸酯
: 本研究重点关注甲基 5-甲氧基吲哚-2-乙酸酯的合成,它是各种化学产品生产中的一个中间体。它讨论了不同中间体的使用和合成过程中涉及的反应 (Modi, Oglesby, & Archer, 2003)。
甲氧基取代的 3-甲酰-2-苯基吲哚抑制微管蛋白聚合: 本研究调查了甲氧基取代的 3-甲酰-2-苯基吲哚(一类细胞抑制剂)对微管蛋白聚合的抑制作用。它识别了这种抑制作用的基本结构元素,并测试了衍生物在人乳腺癌细胞中的细胞抑制活性 (Gastpar, Goldbrunner, Marko, & von Angerer, 1998)。
1-甲基-2-(3',4',5'-三甲氧基苯甲酰)-3-氨基吲哚的合成和生物学评价: 本研究合成了靶向微管蛋白秋水仙碱结合位点的新化合物,导致凋亡细胞死亡。它重点关注这些化合物的抗增殖作用 (Romagnoli et al., 2008)。
有机磷化合物研究——XXXVII: 本研究涉及从腙合成 δ5-1,2,3-二氮杂磷杂环和吲哚。它提供了对反应机理和各种吲哚化合物形成的见解 (El‐Barbary & Lawesson, 1981)。
酰肼和亚胺酰肼的合成和物理化学研究: 本文讨论了基于 5-(4-甲氧基苯基)-1,2,4-三唑-3-硫酮的 S 衍生物开发具有抗菌活性的新药。它探讨了化学结构与生物活性之间的关系 (Samelyuk & Kaplaushenko, 2013)。
安全和危害
未来方向
属性
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11-15-10-14(20-3)8-9-16(15)18-17(11)12-4-6-13(19-2)7-5-12/h4-10,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNLVEDPCAHCIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446940 | |
| Record name | 2-(4-METHOXYPHENYL)-3-METHYL-5-METHOXYINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-methyl-5-methoxyindole | |
CAS RN |
91444-18-7 | |
| Record name | 2-(4-METHOXYPHENYL)-3-METHYL-5-METHOXYINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

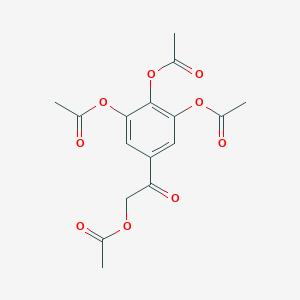
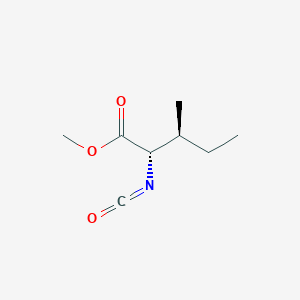
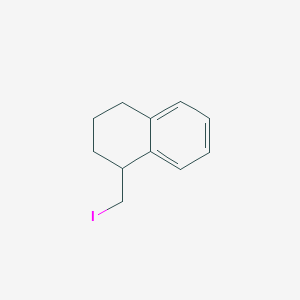
![2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate](/img/structure/B51551.png)
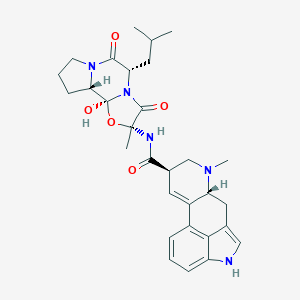
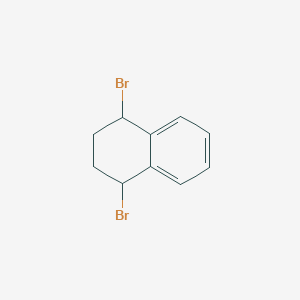
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)
